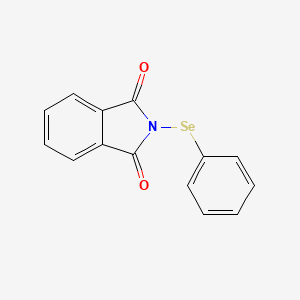

N-(Phenylseleno)phthalimide

Description

Significance of Organoselenium Compounds in Organic Synthesis and Beyond

Organoselenium compounds, which feature a carbon-to-selenium chemical bond, have become indispensable tools in modern organic synthesis. nih.govwikipedia.org Their importance stems from the unique properties of the selenium atom, which is in the same group as oxygen and sulfur but exhibits distinct reactivity. wikipedia.org Organoselenium compounds can act as nucleophiles, electrophiles, and radical species, enabling a wide array of chemical transformations. nih.gov This versatility allows for the construction of complex molecular architectures and the introduction of selenium into various organic molecules.

Beyond their role as reagents, organoselenium compounds have garnered attention for their presence and activity in biological systems. nih.gov For instance, the amino acid selenocysteine (B57510) is a crucial component of several enzymes, highlighting the biological relevance of this class of compounds. wikipedia.org The investigation into organoselenium chemistry continues to yield novel synthetic methodologies and uncover new applications in materials science and medicinal chemistry. nih.govrsc.orgtandfonline.com

N-(Phenylseleno)phthalimide as a Versatile Selenamide Reagent

This compound is a crystalline solid that serves as a key reagent for introducing the phenylseleno group (PhSe) into organic molecules. sigmaaldrich.comchemicalbook.com It is recognized for its utility as a versatile selenamide reagent in a variety of chemical reactions. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk

One of the primary applications of NPSP is in the selenenylation of various functional groups. It is effectively used for the α-selenenylation of aldehydes and ketones, a reaction often promoted by catalysts like L-prolinamide (B555322). sigmaaldrich.comchemicalbook.com Furthermore, NPSP is employed to introduce the PhSe group into protected glycals, stannanes, and exocyclic alkenes. sigmaaldrich.comchemicalbook.com

A notable application of NPSP is in the hydroxyselenenylation of alkenes. chemrevlett.com First reported in 1979, this reaction typically proceeds under acidic conditions, such as with camphorsulfonic acid, to yield β-hydroxy selenides. chemrevlett.com This method provides a convenient route to these valuable synthetic intermediates.

NPSP has also proven useful in the derivatization of thiols. It can selectively react with thiol groups in peptides and proteins, which is valuable for mass spectrometric analysis. sigmaaldrich.comnih.gov This selectivity allows for the specific tagging of cysteine residues, aiding in protein structure and function studies. nih.gov

The compound is also utilized in carbon-selenium cross-coupling reactions. For example, silver(I) can catalyze the phenylselenylation of terminal alkynes and organoboronic acids using NPSP as the electrophilic selenium source, leading to the formation of alkynyl and diaryl selenides. researchgate.netscholaris.ca Additionally, NPSP is used in the transformation of carboxylic acids into selenol esters and alcohols into alkyl phenyl selenides. acs.org

The synthesis of this compound itself can be achieved by reacting benzeneselenenyl chloride with potassium phthalimide (B116566). chemicalbook.com

Table 1: Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₉NO₂Se | sigmaaldrich.comguidechem.com |

| Molecular Weight | 302.19 g/mol | sigmaaldrich.comguidechem.comamerigoscientific.com |

| Appearance | White to light yellow crystalline powder | chemicalbook.com |

| Melting Point | 181-184 °C | sigmaaldrich.comchemicalbook.comguidechem.com |

| Boiling Point | 445.4 °C (Predicted) | chemicalbook.comguidechem.com |

| CAS Number | 71098-88-9 | sigmaaldrich.comchemicalbook.com |

Table 2: Selected Applications of this compound

| Application | Reaction Type | Substrate(s) | Product(s) | Reference(s) |

| Selenenylation | Electrophilic Addition | Aldehydes, Ketones | α-Selenenylated Aldehydes/Ketones | sigmaaldrich.comchemicalbook.com |

| Hydroxyselenenylation | Electrophilic Addition | Alkenes | β-Hydroxy Selenides | chemrevlett.com |

| Thiol Derivatization | Nucleophilic Substitution | Thiols (in peptides/proteins) | Phenylseleno-tagged Thiols | sigmaaldrich.comnih.gov |

| Cross-Coupling | Silver-Catalyzed | Terminal Alkynes, Organoboronic Acids | Alkynyl Selenides, Diaryl Selenides | researchgate.netscholaris.ca |

| Functional Group Transformation | Substitution | Carboxylic Acids, Alcohols | Selenol Esters, Alkyl Phenyl Selenides | acs.org |

Propriétés

IUPAC Name |

2-phenylselanylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2Se/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZFQSLJTWPSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se]N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343542 | |

| Record name | N-(Phenylseleno)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71098-88-9 | |

| Record name | N-(Phenylseleno)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylselanyl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Mechanistic Insights

General Principles of Phenylselenylation Reactions Initiated by N-(Phenylseleno)phthalimide

This compound is an odorless, stable, crystalline solid that functions as a reliable source for the electrophilic phenylseleno group (PhSe). cdnsciencepub.com Unlike more volatile and toxic selenium reagents, its stability allows for easier handling and storage. cdnsciencepub.commdpi.com The fundamental principle of its reactivity lies in the polarization and cleavage of the nitrogen-selenium (N-Se) bond. In most applications, NPSP does not react spontaneously but requires activation to initiate the phenylselenylation process. This activation is commonly achieved through the use of Lewis acids or Brønsted acids. rsc.org These promoters interact with the NPSP molecule, typically at the carbonyl oxygen or the nitrogen atom of the phthalimide (B116566) group, which weakens the N-Se bond and enhances the electrophilicity of the selenium atom, facilitating its transfer to a nucleophile. rsc.org The phthalimide anion generated during the reaction is a poor nucleophile, which is advantageous as it minimizes competitive side reactions. rsc.org

Electrophilic Selenylation Mechanisms

The predominant reaction pathway for this compound is the electrophilic addition of the phenylseleno group to unsaturated systems or enolates. This mechanism proceeds through highly reactive cationic intermediates.

The generation of the phenylselenium cation (PhSe⁺), or a related highly electrophilic "PhSe⁺" equivalent, is a key step in initiating many reactions with NPSP. This is often accomplished by treating NPSP with a Lewis acid catalyst. For instance, simple iron salts like iron(III) bromide (FeBr₃) or zinc triflate (Zn(OTf)₂) can be used to promote the formation of PhSe⁺. rsc.org Silver(I) salts are also effective, particularly in the phenylselenylation of terminal alkynes and organoboronic acids. cdnsciencepub.comscholaris.ca The Lewis acid coordinates to the NPSP, leading to the heterolytic cleavage of the N-Se bond and the formation of the PhSe⁺ cation and a non-nucleophilic counteranion complex [e.g., (FeBr₃-phthalimide)⁻].

Once generated, the phenylselenium cation acts as a potent electrophile, readily attacking electron-rich species. Its primary role is to initiate addition reactions, most notably with carbon-carbon multiple bonds in alkenes and alkynes. semanticscholar.org

Following its generation, the PhSe⁺ cation adds to the π-bond of an alkene, resulting in the formation of a cyclic, three-membered cationic intermediate known as an episelenonium ion (or seleniranium ion). rsc.orgsemanticscholar.orgwiley-vch.de This intermediate is central to the electrophilic reactivity of NPSP with alkenes.

A clear example of this mechanism is the iron-promoted tandem phenylselenylation/1,2-aryl migration of allylic alcohols. In this reaction, the PhSe⁺ generated from NPSP and FeBr₃ adds to the alkene to form an episelenonium ion. This intermediate is then opened intramolecularly by a nucleophilic attack from an α-aryl group, leading to a 1,2-aryl migration and ultimately forming an α-aryl-β-phenylselenyl ketone.

Generation of Phenylselenium Cation (PhSe⁺) and its Role in Reactions

Radical-Mediated Selenylation Pathways

While electrophilic pathways dominate its chemistry, this compound can also participate in radical-mediated reactions. The carbon-selenium bond is relatively weak and can be cleaved homolytically, making organoselenium compounds effective precursors for radical generation. researchgate.net

The α-selenylation of ketones is a valuable transformation for creating synthetic intermediates. While this can be achieved under ionic conditions, often using organocatalysts to form an enamine or enolate that attacks NPSP, acs.orgresearchgate.net photoinduced methods provide a metal-free alternative. nih.govrsc.org

A general method for the photoinduced α-selenylation of ketones has been developed, offering an environmentally friendly protocol that uses light energy. nih.gov In these reactions, which often use diphenyl diselenide as the selenium source and are catalyzed by an organocatalyst like pyrrolidine (B122466), a variety of α-selenoketones can be synthesized in moderate to excellent yields. nih.govrsc.org The scope includes cyclic ketones (5, 6, and 7-membered rings) as well as acyclic ketones. rsc.org The mechanism is proposed to involve a radical chain process. researchgate.net Photochemical studies on related N-(selenoalkyl)-phthalimides have shown that excitation can lead to intramolecular electron transfer, forming radical intermediates that undergo further reactions, which supports the feasibility of radical pathways involving the phthalimide structure under UV irradiation. researchgate.netrsc.org

The following table presents data on the photoinduced α-selenylation of various ketones with diphenyl diselenide, illustrating the scope and efficiency of this radical-mediated approach.

| Entry | Ketone | Product | Yield (%) |

| 1 | Cyclohexanone | 2-(Phenylselanyl)cyclohexanone | 92% |

| 2 | Cyclopentanone | 2-(Phenylselanyl)cyclopentanone | 72% |

| 3 | Cycloheptanone | 2-(Phenylselanyl)cycloheptanone | 42% |

| 4 | Propanone | 1-(Phenylselanyl)propan-2-one | 51% |

| 5 | 3-Pentanone | 2-(Phenylselanyl)pentan-3-one | 41% |

| Data sourced from reference rsc.org. |

The mechanism of a reaction involving NPSP can be highly dependent on the conditions, leading to competition between electrophilic and radical pathways, which may yield different products. For example, in the difunctionalization of α,α-diaryl allylic alcohols, the iron-promoted reaction with NPSP proceeds via the electrophilic episelenonium ion pathway, resulting in the preferential migration of the more electron-rich aryl group. This outcome is contrary to the selectivity observed in well-known radical-initiated pathways for the same substrates, where the more electron-deficient aryl group typically migrates. This demonstrates a clear mechanistic dichotomy where the choice of initiator (Lewis acid vs. radical initiator) dictates the reaction course and product structure.

Furthermore, once a phenylseleno group is installed in a molecule, it can serve as a precursor for generating carbon-centered radicals. The C-Se bond can be cleaved homolytically using radical initiators like tributyltin hydride. researchgate.net This strategy allows the phenylseleno group to be used as a "radical protecting group" that can be introduced early in a synthetic sequence and later cleaved to initiate radical cyclizations or other downstream transformations. researchgate.net

Photoinduced α-Selenylation of Ketones

Nucleophilic Selenylation Processes

While the heading suggests nucleophilic processes, it is crucial to clarify that this compound itself functions as an electrophilic selenylating agent. It delivers a phenylseleno cation (PhSe⁺) equivalent to a nucleophilic substrate. This is in contrast to reactions involving true organochalcogen anions, such as phenylselenoate (PhSe⁻), which act as nucleophiles. The reactions involving N-PSP are thus electrophilic selenylation reactions initiated by the attack of a nucleophile on the selenium atom of N-PSP.

This compound is a stable, crystalline solid that is easier to handle than other electrophilic selenium sources like phenylselenenyl halides. scribd.comsigmaaldrich.com Its role is to provide an electrophilic selenium center that readily reacts with a wide range of nucleophiles. Common methods for preparing α-phenylseleno carbonyl compounds involve the reaction of electrophilic organoselenium reagents like N-PSP with ketone enolates or their derivatives. researchgate.netresearchgate.net

In the case of alkenes, the reaction with N-PSP, often activated by an acid, proceeds through the formation of a three-membered cyclic seleniranium ion intermediate. scribd.comcardiff.ac.uk This intermediate is then susceptible to attack by a nucleophile. If the nucleophile is external, an intermolecular addition occurs, typically following Markovnikov's rule. scribd.comchemrevlett.com If the alkene substrate contains an internal nucleophile, an intramolecular cyclization takes place. acs.org For example, the acid-catalyzed hydroxyselenation of alkenes with N-PSP in the presence of water yields β-hydroxy selenides. chemrevlett.com

Stereochemical Considerations in Selenylation Reactions

The use of N-PSP has been pivotal in the development of stereoselective reactions, enabling the synthesis of chiral molecules with high degrees of purity.

N-PSP is employed in various diastereoselective transformations where the approach of the reagent is controlled by the stereochemistry of the substrate. A notable application is in the synthesis of nucleoside analogs, where the introduction of the phenylseleno group onto a chiral sugar precursor can be achieved with high diastereoselectivity. google.com By selecting appropriate protecting groups on the sugar lactone, the phenylseleno group can be directed to a specific face of the molecule, leading to the preferential formation of one diastereomer. google.com For instance, the reaction of a blocked lactone with N-PSP can yield the desired stereoisomer with excellent selectivity, a significant improvement over previously reported methods. google.com

Another example is its use in the total synthesis of natural products. In a diastereoselective synthesis of (±)-puupehedioine, this compound was used with tin(IV) chloride to achieve a key selenylation step. researchgate.net

| Substrate Type | Reaction Conditions | Key Outcome | Reference |

|---|---|---|---|

| Blocked Sugar Lactone | N-PSP | Stereospecific introduction of the phenylseleno group, enabling high-yield synthesis of β-anomeric nucleoside analogs. | google.com |

| Farnesol-derived intermediate | N-PSP, SnCl4, CH2Cl2 | Key diastereoselective selenylation step in the synthesis of (±)-puupehedioine, yielding the product in 80% yield. | researchgate.net |

| Allylic Silanols | N-PSP, acidic conditions | Leads exclusively to products of a tethered silanoxyselenylation, blocking the hydroxyselenylation pathway. | nih.gov |

A significant breakthrough in asymmetric synthesis has been the development of organocatalytic enantioselective α-selenenylation of aldehydes using N-PSP. nih.govmdpi.com This strategy commonly relies on the formation of a chiral enamine intermediate through the condensation of the aldehyde with a chiral secondary amine catalyst. mdpi.comunica.it This enamine then attacks the electrophilic N-PSP. Diarylprolinol silyl (B83357) ethers have proven to be highly effective catalysts for this transformation, affording α-selenoaldehydes in high yields and with excellent enantioselectivity (up to 96% ee). nih.gov The resulting chiral α-selenoaldehydes are versatile intermediates that can be used in subsequent reactions, such as Wittig reactions, to produce other valuable chiral molecules. nih.govmdpi.com

| Aldehyde Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Various aliphatic aldehydes | Diarylprolinol silyl ether salt | 63-93% | up to 96% | nih.gov |

| Unbranched and α-branched aldehydes | Chiral secondary amines | High | Not specified | unica.it |

| General Aldehydes | L-Prolinamide (B555322) (2 mol%) | High | High enantioselectivity noted | researchgate.netacs.org |

The scope of asymmetric selenylation with N-PSP extends beyond aldehydes and includes various chiral catalytic systems.

Chiral Amine Organocatalysts : Besides the diarylprolinol ethers used for aldehydes, L-prolinamide has been identified as an effective catalyst for the α-selenenylation of aldehydes, while pyrrolidine trifluoromethanesulfonamide (B151150) promotes the reaction for ketones. acs.org

Chiral Brønsted Acids : Chiral phosphoric acids have been successfully used as catalysts in the selenofunctionalization of tryptamine (B22526) derivatives with N-PSP, yielding polycyclic indole (B1671886) derivatives with good yield and enantioselectivity (up to 89% ee). nih.govresearchgate.net These catalysts operate by activating the electrophile or participating in a chiral counterion-directed process. researchgate.net

Silver Catalysis : While not strictly organocatalytic, silver(I) catalysts have been used in conjunction with N-PSP for the phenylselenylation of terminal alkynes and organoboronic acids. cdnsciencepub.comscholaris.ca Although the catalyst itself is achiral in these reports, the principle demonstrates the activation of N-PSP by a Lewis acidic metal.

| Catalyst Type | Substrate | Reaction Type | Reference |

|---|---|---|---|

| Diarylprolinol silyl ethers | Aldehydes | α-Selenenylation | nih.govcdnsciencepub.com |

| Chiral Phosphoric Acid | Tryptamine derivatives | Selenofunctionalization/Cyclization | nih.govresearchgate.net |

| L-Prolinamide | Aldehydes | α-Selenenylation | acs.org |

| Pyrrolidine trifluoromethanesulfonamide | Ketones | α-Selenenylation | acs.org |

Enantioselective Selenylation of Aldehydes

Mechanistic Studies of Organocatalytic α-Selenylation

The mechanism of the widely used organocatalytic α-selenenylation of carbonyls with N-PSP has been the subject of detailed experimental and theoretical investigation. acs.org For the reaction between aldehydes and N-PSP catalyzed by amino acids or their derivatives (e.g., L-prolinamide), the accepted mechanism proceeds via an enamine pathway. unica.itacs.org

The key steps are:

Enamine Formation : The catalytic cycle begins with the rapid and reversible condensation of the aldehyde substrate with the chiral amine organocatalyst to form a nucleophilic enamine intermediate.

Selenenylation Step : The enamine then performs a nucleophilic attack on the selenium atom of this compound. Theoretical studies using density functional theory (DFT) have revealed that this step is the rate-limiting step of the process. researchgate.netacs.org

Hydrolysis and Catalyst Regeneration : The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium to release the α-seleno aldehyde product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.

Theoretical calculations have also highlighted the crucial role of noncovalent interactions, such as hydrogen bonding, in stabilizing the transition state of the rate-determining step. acs.org For instance, when comparing the catalytic activity of proline and prolinamide, the transition state for the prolinamide-catalyzed reaction was found to be lower in energy, an observation consistent with experimental results showing its higher efficiency. acs.org

Role of L-Prolinamide and Pyrrolidine Trifluoromethanesulfonamide as Catalysts

A catalytic method for the direct α-selenenylation of aldehydes and ketones has been established using specific organocatalysts tailored to the substrate. nih.gov Research has shown that L-prolinamide is a highly effective catalyst for the α-selenenylation of a variety of aldehydes. nih.govsemanticscholar.org In contrast, pyrrolidine trifluoromethanesulfonamide is more efficient in promoting the reaction for ketones. nih.govsemanticscholar.org

Under optimized conditions, these reactions proceed in dichloromethane (B109758) (CH2Cl2) with this compound serving as the selenylating agent. nih.govacs.org For aldehydes, a low catalyst loading of L-prolinamide (e.g., 2 mol %) is sufficient to achieve high yields of the α-phenylselenoaldehyde products. nih.govacs.orgresearchgate.net For ketones, a higher catalyst loading of pyrrolidine trifluoromethanesulfonamide (e.g., 10 mol %) is typically required to generate the corresponding α-selenenylated ketones in high yields. nih.govacs.orgresearchgate.net These α-phenylselenoaldehydes are versatile intermediates in organic synthesis, readily convertible into α,β-unsaturated aldehydes and other useful compounds. nih.gov

The selection of the appropriate catalyst is crucial for reaction efficiency, as demonstrated by the distinct catalytic activities of L-prolinamide for aldehydes and pyrrolidine trifluoromethanesulfonamide for ketones. nih.gov

Table 1: Catalyst Performance in α-Selenenylation with this compound

| Substrate Type | Catalyst | Catalyst Loading (mol %) | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|

| Aldehydes | L-Prolinamide | 2 | CH₂Cl₂ | High | nih.gov, acs.org, researchgate.net |

Enamine Intermediate Formation and Attack on Selenium

The mechanism of the organocatalyzed α-selenenylation reaction involves the activation of the carbonyl compound through the formation of an enamine intermediate. nih.govnii.ac.jp This is a common activation mode in amine-catalyzed reactions of carbonyl compounds. nii.ac.jp The catalyst, such as L-prolinamide, reacts with the aldehyde or ketone to form a nucleophilic enamine. nih.govacs.org

Transition State Analysis and Hydrogen Bond Interactions

Analysis of the reaction's transition state provides further understanding of the catalyst's role and efficiency. nih.gov Theoretical studies comparing the L-prolinamide-catalyzed reaction with the L-proline-catalyzed reaction have shown that the energy of the transition state is lower when prolinamide is the catalyst. nih.govacs.orgresearchgate.net This finding is consistent with experimental observations that L-prolinamide is a more effective catalyst for this transformation than L-proline. nih.govacs.org

A key factor in stabilizing the transition state is the presence of hydrogen bond interactions. nih.govacs.orgnih.gov The amide group of L-prolinamide can participate in hydrogen bonding, which helps to lower the activation energy of the rate-limiting step. nih.govacs.org This interaction stabilizes the developing charge in the transition state during the nucleophilic attack of the enamine on the selenium atom, thereby accelerating the reaction. nih.govscholaris.ca The role of such non-covalent interactions, like hydrogen bonding, is a critical aspect of supramolecular catalysis and contributes significantly to the efficiency and stereoselectivity of many organocatalytic reactions. nih.gov

Applications of N Phenylseleno Phthalimide in Organic Transformations

Selenylation of Carbonyl Compounds

The introduction of a selenium moiety at the α-position to a carbonyl group transforms the compound into a versatile synthetic intermediate. NPSP is a key reagent in this transformation, reacting with enolates or enolate equivalents of aldehydes and ketones. acs.org

α-Selenenylation of Aldehydes and Ketones

The α-selenenylation of aldehydes and ketones using N-(Phenylseleno)phthalimide is a fundamental method for creating α-phenylseleno carbonyl compounds. acs.org The reaction typically proceeds by generating an enolate or an enol derivative from the starting carbonyl compound, which then acts as a nucleophile, attacking the electrophilic selenium atom of NPSP. acs.orgrsc.org This process displaces the phthalimide (B116566) anion and results in the desired α-selenenylated product.

The generation of the necessary nucleophilic enolate can be achieved using various bases, with the choice of base and reaction conditions influencing the efficiency and outcome of the reaction. For ketones, the reaction with enolates and NPSP provides a direct route to α-phenylselenoketones. nih.gov Similarly, aldehydes can be converted to their corresponding α-phenylselenoaldehydes. chemrevlett.com These selenenylated carbonyl compounds are valuable precursors for other functional groups; for instance, oxidative elimination of the phenylseleno group can introduce a double bond, leading to the formation of α,β-unsaturated aldehydes and ketones.

Organocatalytic Approaches to α-Selenenylation

In recent years, organocatalysis has emerged as a powerful strategy for the α-selenenylation of carbonyl compounds, offering a metal-free and often stereoselective alternative. conicet.gov.arnih.gov These methods typically involve the reaction of an aldehyde or ketone with NPSP in the presence of a chiral or achiral small organic molecule as the catalyst. chemrevlett.comconicet.gov.ar

For aldehydes, primary amine-based catalysts such as L-prolinamide (B555322) have proven to be highly effective. conicet.gov.arnih.gov The mechanism involves the formation of an enamine intermediate from the aldehyde and the organocatalyst. conicet.gov.ar This enamine is sufficiently nucleophilic to attack NPSP, leading to the formation of the α-selenenylated product and regeneration of the catalyst. conicet.gov.ar Theoretical studies have shown that the rate-limiting step is the attack of the enamine intermediate on the selenium atom of NPSP. conicet.gov.arnih.gov

For ketones, which are generally less reactive than aldehydes in enamine catalysis, different organocatalysts are required. Pyrrolidine (B122466) trifluoromethanesulfonamide (B151150) has been successfully employed to promote the α-selenenylation of a variety of ketones with NPSP, affording the products in high yields. conicet.gov.arnih.gov Asymmetric versions of these reactions have also been developed using chiral catalysts, such as diarylprolinol silyl (B83357) ethers, to achieve high enantioselectivity in the synthesis of chiral α-selenoaldehydes. chemrevlett.com

| Carbonyl Substrate | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Propanal | L-Prolinamide (2 mol%) | CH₂Cl₂ | 95 | conicet.gov.arnih.gov |

| Cyclohexanone | Pyrrolidine trifluoromethanesulfonamide (10 mol%) | CH₂Cl₂ | 92 | conicet.gov.arnih.gov |

| Pentanal | (S)-Diphenylprolinol methyl ether (10 mol%) | CH₂Cl₂ | 91 (95% ee) | chemrevlett.com |

| Butanal | L-Prolinamide (2 mol%) | CH₂Cl₂ | 94 | conicet.gov.arnih.gov |

| Cyclopentanone | Pyrrolidine trifluoromethanesulfonamide (10 mol%) | CH₂Cl₂ | 89 | conicet.gov.arnih.gov |

Functionalization of Alkenes

NPSP is also a key reagent for the electrophilic functionalization of alkenes, enabling the introduction of a phenylseleno group along with another functional group across the double bond. This is typically achieved through the formation of a cyclic seleniranium ion intermediate, which is then opened by a nucleophile. nih.govnih.gov

Hydroxyselenylation of Alkenes

Hydroxyselenylation is a process that installs a hydroxyl group and a phenylseleno group across a double bond, leading to the formation of valuable β-hydroxy selenides. chemrevlett.com These products serve as important intermediates in organic synthesis, for example, in the preparation of epoxides or allylic alcohols.

The first report of an acid-catalyzed hydroxyselenation of alkenes using NPSP was by Nicolaou and coworkers in 1979. chemrevlett.com The reaction involves treating an alkene with this compound in the presence of a catalytic amount of a strong acid, such as camphorsulfonic acid (CSA), and a few equivalents of water. chemrevlett.com The reaction proceeds smoothly at room temperature in a solvent like dichloromethane (B109758) (DCM) to give the corresponding β-hydroxy selenides in good to excellent yields. chemrevlett.com The acid catalyst is believed to activate the NPSP, facilitating the electrophilic attack on the alkene to form the key seleniranium ion intermediate, which is subsequently trapped by water. chemrevlett.comchemrxiv.org Other zinc-based Lewis acids like Zn(OTf)₂ have also been shown to catalyze this transformation effectively. rsc.orgnih.gov

The hydroxyselenylation of alkenes with NPSP is characterized by high levels of selectivity. The reaction generally proceeds with predictable regioselectivity , following Markovnikov's rule . chemrevlett.comnih.gov This means that the electrophilic selenium atom adds to the less substituted carbon of the alkene, and the nucleophile (water) attacks the more substituted carbon, which can better stabilize the partial positive charge in the transition state. chemrevlett.comnih.govrsc.org This outcome is observed for a range of alkenes, including terminal and substituted styrenes as well as aliphatic alkenes. rsc.orgnih.gov

The stereoselectivity of the reaction is typically anti-addition. The initial electrophilic attack of the phenylseleno group on the alkene forms a cyclic three-membered seleniranium ion. nih.govdokumen.pub The subsequent nucleophilic attack by water occurs from the face opposite to the bulky seleniranium ring, resulting in the anti-diastereomer of the β-hydroxy selenide. This high stereospecificity is a key feature of the reaction, allowing for the controlled synthesis of specific stereoisomers. researchgate.net

| Alkene Substrate | Catalyst | Product (β-Hydroxy Selenide) | Selectivity | Reference |

|---|---|---|---|---|

| Styrene | CSA | 2-Hydroxy-1-phenyl-1-(phenylseleno)ethane | Markovnikov | chemrevlett.com |

| 1-Octene | CSA | 1-(Phenylseleno)-2-octanol | Markovnikov | chemrevlett.com |

| Cyclohexene | CSA | trans-2-(Phenylseleno)cyclohexanol | Anti-addition | chemrevlett.com |

| α-Methylstyrene | Zn(OTf)₂ | 2-Phenyl-1-(phenylseleno)propan-2-ol | Markovnikov | rsc.orgnih.gov |

Tethered Silanoxyselenylation of Allylic Silanols

A notable application of this compound is in the reaction with allylic silanols, which can proceed through two distinct, condition-dependent pathways: hydroxyselenylation or tethered silanoxyselenylation. acs.orgresearcher.life While basic conditions favor hydroxyselenylation, the use of acidic conditions exclusively yields the products of a tethered silanoxyselenylation. acs.orgchemrxiv.orgfigshare.com

This transformation involves the reaction of an allylic silanol (B1196071) with N-PSP under acidic catalysis. The reaction proceeds via an intramolecular delivery of the silyloxy group to the intermediate episelenonium ion. The silanol group is crucial for the success and regioselectivity of this reaction. acs.orgresearcher.life Under these conditions, the competing hydroxyselenylation pathway is effectively suppressed. acs.orgchemrxiv.orgfigshare.com This method provides a highly regioselective route to silanoxyselenylation products. acs.orgchemrxiv.org

Table 1: Reaction Conditions for Tethered Silanoxyselenylation vs. Hydroxyselenylation of Allylic Silanols

| Condition | Reagent System | Product Type | Regioselectivity | Reference |

| Acidic | This compound / Acid Catalyst | Tethered Silanoxyselenylation | Exclusive | acs.orgchemrxiv.org |

| Basic | This compound / Base | Hydroxyselenylation | >20:1 | acs.orgresearcher.life |

Phenylselenylation with Concomitant 1,2-Aryl Migration in Allylic Alcohols

This compound is instrumental in the iron-promoted difunctionalization of α,α-diaryl and α-aryl-α-alkyl allylic alcohols. This reaction, conducted under mild conditions, involves a tandem sequence of phenylselenylation followed by a 1,2-aryl migration to produce α-aryl-β-phenylselenyl ketones. figshare.com

The process is initiated by the generation of a phenylselenium cation (PhSe+) from N-PSP, facilitated by an iron(III) catalyst such as FeBr₃. This cation adds to the double bond of the allylic alcohol, forming an episelenonium ion intermediate. This intermediate then undergoes a regioselective 1,2-aryl migration. A key finding of this research is that the migration preference of the aryl groups is governed by their electronic properties, with more electron-rich aryl groups migrating preferentially. This outcome is contrary to the migratory aptitude observed in similar radical-based transformations. figshare.com

The reaction tolerates a variety of substituents on the aryl rings of the allylic alcohol substrates. The resulting α-aryl-β-phenylselenyl ketones are versatile intermediates that can be further transformed, for example, into functionalized 2-pyrazoline (B94618) derivatives. figshare.com

Table 2: Substrate Scope in Iron-Promoted Phenylselenylation/1,2-Aryl Migration

| Allylic Alcohol Substrate (Ar¹/Ar²) | Product(s) (Ketone) | Yield (%) | Reference |

| Ar¹=Ph, Ar²=Ph | α-Phenyl-β-phenylselenyl propiophenone | 85 | |

| Ar¹=4-MeC₆H₄, Ar²=4-MeC₆H₄ | α-(4-Tolyl)-β-phenylselenyl-4'-methylpropiophenone | 88 | |

| Ar¹=4-MeOC₆H₄, Ar²=4-MeOC₆H₄ | α-(4-Methoxyphenyl)-β-phenylselenyl-4'-methoxypropiophenone | 90 | |

| Ar¹=4-MeOC₆H₄, Ar²=Ph | α-(4-Methoxyphenyl)-β-phenylselenyl propiophenone | 77 | |

| Ar¹=Ph, Ar²=4-FC₆H₄ | α-Phenyl-β-phenylselenyl-4'-fluoropropiophenone and α-(4-Fluorophenyl)-β-phenylselenyl propiophenone | 75 (55:45 ratio) | |

| Ar¹=2-FC₆H₄, Ar²=Ph | α-(Phenyl)-β-phenylselenyl-2'-fluoropropiophenone | 71 |

Formation of Beta-Hydroxy Selenides

This compound serves as an effective electrophilic selenium source for the hydroxyselenylation of alkenes, leading to the formation of β-hydroxy selenides. chemrevlett.comrsc.org These products are valuable synthetic intermediates. rsc.org

Historically, the acid-catalyzed hydroxyselenation of alkenes using N-PSP was reported as early as 1979. chemrevlett.com In this method, alkenes are treated with N-PSP in the presence of water and a catalytic amount of an acid, such as camphorsulfonic acid (CSA), to afford β-hydroxy selenides in good to excellent yields via a Markovnikov addition. chemrevlett.com

More recently, a zinc-catalyzed approach has been developed. The reaction of alkenes with N-PSP catalyzed by zinc(II) triflate (Zn(OTf)₂) in a mixture of dichloromethane (CH₂Cl₂) and water proceeds smoothly at room temperature. rsc.org This method also provides β-hydroxy selenides with exclusive Markovnikov selectivity and demonstrates good functional group tolerance. rsc.org Control experiments suggest the reaction does not proceed through a free radical pathway. rsc.org

Table 3: Synthesis of β-Hydroxy Selenides using N-PSP

| Alkene Substrate | Catalyst / Conditions | Product | Yield (%) | Reference |

| Styrene | CSA (cat.), H₂O, DCM, rt | 2-Phenyl-2-hydroxy-1-(phenylseleno)ethane | Good | chemrevlett.com |

| 1-Octene | CSA (cat.), H₂O, DCM, rt | 1-(Phenylseleno)-2-octanol | Good | chemrevlett.com |

| Styrene | Zn(OTf)₂ (5 mol%), CH₂Cl₂/H₂O, rt, 5h | 1-Phenyl-2-(phenylselanyl)ethan-1-ol | 85 | rsc.org |

| 1-Octene | Zn(OTf)₂ (5 mol%), CH₂Cl₂/H₂O, rt, 5h | 1-(Phenylselanyl)octan-2-ol | 78 | rsc.org |

| Cyclohexene | Zn(OTf)₂ (5 mol%), CH₂Cl₂/H₂O, rt, 5h | 2-(Phenylselanyl)cyclohexan-1-ol | 81 | rsc.org |

Derivatization and Protection Strategies

Beyond its role in constructing carbon frameworks, N-PSP is a key reagent in derivatization and protection strategies, particularly in the fields of analytical chemistry and proteomics.

Selective Derivatization of Thiols for Mass Spectrometric Analysis

This compound is highly effective for the selective derivatization of thiol-containing molecules for analysis by mass spectrometry. acs.orgsigmaaldrich.com The reaction involves the cleavage of the Se-N bond in N-PSP by a thiol to form a stable Se-S bond, effectively "tagging" the thiol with a phenylseleno group. pnnl.gov

This derivatization is remarkably fast and selective. acs.org Studies have shown that among the 20 common amino acids, only cysteine, with its thiol side chain, reacts with N-PSP. pnnl.gov With an optimized protocol using acetonitrile (B52724) as the solvent, the quantitative conversion of thiols can be achieved in seconds with only a slight excess of N-PSP. acs.org The reactivity of a given thiol towards N-PSP is influenced by its local chemical environment and accessibility. acs.org

A significant advantage of using N-PSP as a derivatizing agent in mass spectrometry is the behavior of the resulting tag during tandem MS (MS/MS) analysis. The phenylselenenyl tag is robust and tends to remain intact during collision-induced dissociation (CID), which is highly beneficial for sequencing peptides and pinpointing the exact location of cysteine residues. pnnl.govnih.gov

Derivatization of Thiol Peptides in Protein Digests

In the field of proteomics, N-PSP is applied to derivatize thiol-containing peptides within complex protein digests. acs.orgsigmaaldrich.comlookchem.com This application is a crucial step in the "bottom-up" approach to protein structure analysis. acs.org

After proteins are enzymatically digested into smaller peptides, N-PSP is used to selectively tag the cysteine-containing peptides. acs.org This tagging can be performed rapidly and efficiently following the reduction of any disulfide bonds to free thiols. acs.org For instance, research has demonstrated that all three thiol groups in the peptide QCCASVCSL from an insulin (B600854) digest can be modified simultaneously by N-PSP. acs.org

The derivatization aids in the analysis and characterization of proteins by mass spectrometry. lookchem.com The selective tagging helps to identify cysteine-containing peptides within a complex mixture and provides information about protein conformation, as the accessibility of cysteine residues can vary between the native and denatured states of a protein. acs.org For example, in creatine (B1669601) phosphokinase, only one thiol reacts in the native protein, whereas all four are derivatized when the protein is denatured. acs.org

Table 4: Reactivity and Conditions for Thiol Derivatization with N-PSP

| Substrate Type | Key Conditions | Reaction Time | Outcome | Reference |

| Small molecule thiols, Peptides | N-PSP (1.1–2:1 ratio to thiol), Acetonitrile | Seconds | Quantitative conversion to phenylseleno-tagged thiol | acs.org |

| Protein Thiol (β-lactoglobulin A) | N-PSP | 30 seconds | 100% conversion yield | nih.gov |

| Protein Digests (e.g., insulin) | TBP reduction followed by N-PSP | Fast | Simultaneous modification of multiple thiol peptides | acs.org |

| Native vs. Denatured Protein | N-PSP | Varies | Differential labeling reflects protein conformation | acs.org |

Protection of Alcohols as O-Phthalimidomethyl Derivatives (Pim-ethers)

While this compound is a reagent for delivering a PhSe group, a closely related derivative, N-(phenylselenomethyl)phthalimide , is used for the protection of alcohols. This reagent facilitates the formation of O-phthalimidomethyl derivatives, also known as Pim-ethers. researchgate.net

The protection protocol involves the activation of N-(phenylselenomethyl)phthalimide with an iodonium (B1229267) ion in the presence of an alcohol. researchgate.net This mild procedure yields the corresponding Pim-ether. The phthalimido group can later be cleaved using ethylenediamine, making this a useful and efficient method for protecting alcohol functional groups during multi-step syntheses. researchgate.net

Mild Activation with Iodonium Ion

C-Se Cross-Coupling Reactions

This compound serves as an effective electrophilic "PhSe" donor in carbon-selenium cross-coupling reactions. These reactions are valuable for the formation of C-Se bonds, which are present in a variety of important organoselenium compounds.

Silver(I) catalysis enables the efficient phenylselenylation of terminal alkynes using NPSP. cdnsciencepub.comscholaris.caresearchgate.netresearchgate.net In this process, the silver(I) catalyst acts as a Lewis acid, activating the alkyne for the subsequent reaction with NPSP. cdnsciencepub.com This methodology allows for the synthesis of a wide range of alkynyl selenides in good yields. cdnsciencepub.comresearchgate.net The reaction is notable for its operational simplicity and tolerance of various functional groups, making it a synthetically useful protocol. cdnsciencepub.com

Table 1: Silver-Catalyzed Phenylselenylation of Various Terminal Alkynes with NPSP

| Alkyne Substrate | Product | Yield (%) |

| Phenylacetylene | Phenyl(phenylethynyl)selane | 94 |

| 1-Ethynyl-4-methoxybenzene | (4-Methoxyphenylethynyl)(phenyl)selane | 92 |

| 1-Ethynyl-4-fluorobenzene | (4-Fluorophenylethynyl)(phenyl)selane | 90 |

| 1-Ethynyl-4-(trifluoromethyl)benzene | Phenyl((4-(trifluoromethyl)phenyl)ethynyl)selane | 88 |

| 1-Ethynyl-4-nitrobenzene | ((4-Nitrophenyl)ethynyl)(phenyl)selane | 85 |

| 1-Ethynylcyclohexene | (Cyclohex-1-en-1-ylethynyl)(phenyl)selane | 82 |

| 3,3-Dimethylbut-1-yne | (3,3-Dimethylbut-1-yn-1-yl)(phenyl)selane | 78 |

Data sourced from Mukherjee et al. (2017). cdnsciencepub.com

Similar to the reaction with terminal alkynes, NPSP can be used for the silver-catalyzed phenylselenylation of organoboronic acids. cdnsciencepub.comscholaris.ca This reaction provides an efficient route to diaryl selenides. cdnsciencepub.com A variety of organoboronic acids can be effectively selenylated to produce the corresponding diaryl selenides in high yields. cdnsciencepub.com This method further demonstrates the versatility of NPSP as a phenylseleno group donor in cross-coupling reactions. cdnsciencepub.comlookchem.com

Table 2: Silver-Catalyzed Phenylselenylation of Various Organoboronic Acids with NPSP

| Organoboronic Acid Substrate | Product | Yield (%) |

| Phenylboronic acid | Diphenyl selenide | 95 |

| 4-Methoxyphenylboronic acid | (4-Methoxyphenyl)(phenyl)selane | 92 |

| 4-Fluorophenylboronic acid | (4-Fluorophenyl)(phenyl)selane | 90 |

| 4-(Trifluoromethyl)phenylboronic acid | Phenyl(4-(trifluoromethyl)phenyl)selane | 88 |

| 4-Nitrophenylboronic acid | (4-Nitrophenyl)(phenyl)selane | 86 |

| Naphthalene-2-ylboronic acid | Naphthalen-2-yl(phenyl)selane | 85 |

| Thiophen-2-ylboronic acid | Phenyl(thiophen-2-yl)selane | 80 |

Data sourced from Mukherjee et al. (2017). cdnsciencepub.com

Silver-Catalyzed Phenylselenylation of Terminal Alkynes

Introduction of Phenylseleno Group into Specific Substrates

This compound is a key reagent for introducing the phenylseleno group into specific and complex organic substrates, such as protected glycals. scientificlabs.co.ukchemicalbook.comcenmed.comkrackeler.comsigmaaldrich.com This electrophilic selenylation is a crucial step in the synthesis of various functionalized molecules.

In the field of carbohydrate chemistry, NPSP is utilized for the azido-phenylselenylation of protected glycals. cdnsciencepub.com For instance, in a procedure developed for perbenzylated glycals, trimethylsilyl (B98337) azide (B81097) and tetra-n-butylammonium fluoride (B91410) are used in the presence of NPSP. cdnsciencepub.com This reaction leads to the formation of phenyl 2-azido-2-deoxy-selenoglycopyranosides. cdnsciencepub.com Specifically, protected D-glucal yields a mixture of gluco and manno isomers, while protected D-galactal exclusively forms the galacto isomer. cdnsciencepub.com This method is compatible with various protecting groups, demonstrating its utility in the synthesis of modified carbohydrates. cdnsciencepub.com The resulting selenoglycosides can be further hydrolyzed to afford diversely protected glycopyranoses. cdnsciencepub.com

Stannanes

This compound is an effective reagent for the conversion of organostannanes to organoselenides. sigmaaldrich.comsigmaaldrich.com This transformation involves the introduction of a phenylseleno (PhSe) group into the molecule, replacing the stannyl (B1234572) group. chemicalbook.comscientificlabs.co.ukkrackeler.comcenmed.com The reaction provides a method for the synthesis of compounds containing a carbon-selenium bond, which are valuable intermediates in further organic transformations. researchgate.net

The reaction of NPSP with stannanes is a key step in various synthetic pathways. sigmaaldrich.comsigmaaldrich.com For instance, it has been employed in the synthesis of complex molecules where the introduction of a selenium moiety is crucial for subsequent reactions. scholaris.ca The versatility of this method is demonstrated by its application to a range of stannanes, including those with intricate structures. sigmaaldrich.comsigmaaldrich.com

Table 1: Phenylselenylation of Stannanes using NPSP

| Substrate | Product | Reagents and Conditions | Reference |

|---|---|---|---|

| Organostannanes | Organoselenides | This compound | sigmaaldrich.comsigmaaldrich.com |

| n-Bu3SnSePh | Diarylselenides and phenylperfluoroalkyl selenides | Pd-catalyzed cross-coupling with aryl and perfluoroalkyl iodides | researchgate.net |

Exocyclic Alkenes

This compound is utilized in reactions with exocyclic alkenes to introduce a phenylseleno group. sigmaaldrich.comsigmaaldrich.comchemicalbook.comscientificlabs.co.ukkrackeler.comcenmed.com This type of reaction, often a form of selenenylation, can lead to the formation of various functionalized products. For example, the reaction of exocyclic alkenes with NPSP in the presence of azidotrimethylsilane (B126382) results in azidoselenenylation, although this particular reaction may not be regiospecific. capes.gov.br

In the total synthesis of natural products, the reaction of NPSP with exocyclic double bonds has proven to be a valuable tool. psu.edu For instance, in the synthesis of (+)-okaramine C, a D-tryptophan derivative containing an exocyclic alkene was treated with NPSP to afford the corresponding selenocyclized product as a single diastereoisomer in good yield. psu.edu This step was crucial for the construction of the complex polycyclic framework of the natural product. psu.edu

Table 2: Reactions of NPSP with Exocyclic Alkenes

| Reactant | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| Exocyclic Alkenes | This compound, Azidotrimethylsilane | Azidoselenenylated products | Functionalization of alkenes | capes.gov.br |

| D-tryptophan derivative | This compound | Selenocyclized product | Total synthesis of (+)-okaramine C | psu.edu |

Conversion of Carboxylic Acids to Selenol Esters or Amides

This compound serves as a useful reagent for the transformation of carboxylic acids into either selenol esters or amides. rice.eduacs.orgacs.org This conversion is typically mediated by a phosphine (B1218219), such as tri-n-butylphosphine. mdpi.comnih.gov The reaction proceeds smoothly and provides the corresponding selenoesters in very good yields. mdpi.comnih.gov

This method offers a direct route to selenol esters from carboxylic acids, which are important intermediates in organic synthesis. researchgate.net For example, selenol esters can be further transformed into other functional groups. The reaction is also applicable to the synthesis of amides from carboxylic acids, highlighting the versatility of NPSP in facilitating the formation of different carbonyl derivatives. libretexts.org

Table 3: Conversion of Carboxylic Acids using NPSP

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Carboxylic Acid | This compound, Tri-n-butylphosphine | Selenol Ester | mdpi.comnih.gov |

| Carboxylic Acid | This compound | Amide | rice.eduacs.orgacs.org |

Conversion of Alcohols to Alkyl Phenyl Selenides

This compound, in conjunction with a phosphine like tri-n-butylphosphine, facilitates the direct conversion of alcohols to the corresponding alkyl phenyl selenides. rice.eduacs.orgacs.org This reaction provides a mild and efficient method for the synthesis of these selenium-containing compounds. google.com The process is particularly useful for the transformation of primary and secondary alcohols. google.com

The reaction has been applied in the synthesis of various natural products and their derivatives. cam.ac.uknih.gov For example, in the synthesis of amorphigenin, an allylic oxidation of rotenone (B1679576) was achieved using NPSP and water in the presence of catalytic camphorsulfonic acid, followed by oxidation and elimination to yield the final product. nih.gov This demonstrates the utility of NPSP in complex synthetic sequences. cam.ac.uknih.gov

Table 4: Conversion of Alcohols to Alkyl Phenyl Selenides

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Primary and Secondary Alcohols | This compound, Tri-n-butylphosphine | Alkyl Phenyl Selenides | Not specified | rice.eduacs.orgacs.org |

| Rotenone | This compound, H₂O, Camphorsulfonic acid, then H₂O₂ | Amorphigenin | 33% | nih.gov |

While the conversion of alcohols to alkyl phenyl selenides using this compound and tri-n-butylphosphine is a valuable synthetic tool, caution is advised under certain reaction conditions. mdpi.com Specifically, when dealing with allylic alcohols, the formation of undesired byproducts can occur. mdpi.com

A study involving an allylic 3-sterol revealed that the reaction can lead to the formation of 3-phthalimido derivatives instead of the expected alkyl phenyl selenide. mdpi.com This highlights a potential limitation and a need for careful consideration of the substrate structure and reaction parameters to avoid competing reaction pathways. mdpi.com

Theoretical and Computational Studies of N Phenylseleno Phthalimide Reactivity

Ab Initio Methods and Density Functional Theory (DFT) Applications

Ab initio methods and, more commonly, Density Functional Theory (DFT) have been extensively applied to model reactions where N-(Phenylseleno)phthalimide serves as an electrophilic selenium source. These computational techniques have been particularly insightful in the study of organocatalyzed α-selenenylation of aldehydes and ketones. acs.orgnih.gov

Theoretical studies on the l-prolinamide-catalyzed α-selenenylation of aldehydes with NPSP have provided a detailed picture of the reaction mechanism. nih.govacs.org DFT calculations revealed that the rate-limiting step is the attack of the enamine intermediate, formed from the aldehyde and the organocatalyst, on the selenium atom of NPSP. acs.orgnih.gov Furthermore, these studies have quantified the role of the catalyst, showing that the energy of the transition state for the reaction catalyzed by l-prolinamide (B555322) is lower than that for the reaction catalyzed by l-proline, an observation consistent with experimental results. acs.orgnih.gov The stabilizing effect of hydrogen bond interactions in the transition state has also been a key finding from these computational models. acs.orgnih.gov

DFT has also been used to investigate more complex cascade reactions. For instance, in the context of photoredox catalysis, DFT calculations have demonstrated the compatibility of NPSP as a radical trapping agent (SOMOphile) in processes involving the generation of carbon-centered radicals. rsc.org In studies of electrophilic cyclizations, DFT was employed to calculate the Gibbs free energy profiles for the formation of key intermediates when using NPSP compared to other electrophiles like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). researchgate.net

Table 1: Computed Gibbs Free Energy of Activation (ΔG‡) for Electrophilic Cyclization

| Substrate | Electrophile | Computed ΔG‡ (kcal/mol) |

| Germacradien-4-ol 7 | This compound | 25.4 |

| Germacradien-4-ol 7 | N-Chlorosuccinimide (NCS) | 14.6 |

| Germacradien-4-OMe 17 | N-Bromosuccinimide (NBS) | 14.0 |

| Data sourced from computational studies on electrophilic cyclizations. researchgate.net |

Modeling of Transition States in Sigmatropic Rearrangements

This compound is a precursor to allylic selenides, which can be oxidized to allylic selenoxides or converted to selenimides. These intermediates are prone to undergo acs.orgacs.org-sigmatropic rearrangements, a process that has been extensively modeled using computational methods. Theoretical studies have focused on the geometry and energetics of the transition states involved in these rearrangements. semanticscholar.orgscholaris.ca

For the acs.orgacs.org-sigmatropic rearrangement of allylic selenoxides, calculations have determined the activation barriers and the relative stability of the transition states. semanticscholar.org The rearrangement proceeds through a highly asynchronous, envelope-like five-membered ring transition state. semanticscholar.org Computational models have been used to compare the rearrangement of selenoxides with their sulfur analogs (sulfoxides), revealing that the selenium variants have significantly lower activation barriers, making the reaction effectively irreversible. semanticscholar.org

These studies also dissect the subtle steric and electronic factors that control the stereochemical outcome. For example, the ancillary group on the selenium atom (e.g., a phenyl group) can adopt either an endo or exo position relative to the allyl group in the transition state. DFT calculations have shown that for unsubstituted allylic selenoxides, the endo transition state is generally favored. However, the introduction of substituents on the allylic framework can reverse this preference due to steric interactions, favoring the exo pathway. semanticscholar.org

Table 2: Calculated Energy Differences in Allylic Selenoxide Rearrangement

| Parameter | Value (kcal/mol) | Description |

| ΔG‡ (endo TS) | ~12.5 | Activation energy for the rearrangement via the endo transition state. |

| ΔΔG‡ (exo-endo) | ~2.0 | Energy difference between the exo and endo transition states. |

| ΔG (reaction) | ~ -11.0 | Overall free energy change, indicating an effectively irreversible reaction. |

| Data represents a typical allylic o-nitrophenylselenoxide rearrangement. semanticscholar.org |

Investigation of Electron Transfer Processes

Computational studies provide a framework for understanding electron transfer (ET) processes in reactions involving NPSP. Global descriptors of chemical reactivity derived from DFT, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can predict the direction of electron flow between reactants. scirp.org For instance, by comparing the chemical potential of a nucleophile and NPSP, it can be determined whether electron transfer is favorable. A higher chemical potential for the nucleophile suggests that electron transfer will occur from the nucleophile to the electrophilic selenium reagent. scirp.org

In the context of radical chemistry, NPSP is often used as a trap for nucleophilic radicals. The mechanism can involve a single electron transfer (SET) process. rsc.org Computational modeling helps to elucidate these pathways. For example, in photoredox-catalyzed reactions, DFT studies can map out the entire catalytic cycle, including the single-electron reduction of an excited-state photocatalyst and the subsequent steps that lead to radical generation and its eventual trapping by NPSP. rsc.org Analysis of the frontier molecular orbitals (FMOs) of the radical intermediate and NPSP is crucial for understanding the orbital interactions that govern the trapping event. cemm.at

Understanding Regioselectivity and Stereoselectivity through Computational Analysis

One of the most powerful applications of computational chemistry in the study of NPSP reactivity is in rationalizing and predicting regioselectivity and stereoselectivity. mdpi.com By calculating the energies of all possible transition states leading to different regio- or stereoisomers, a theoretical prediction of the product distribution can be made.

In asymmetric catalysis, DFT models have been instrumental in understanding the origins of enantioselectivity. For a catalytic asymmetric hydrolactonization using an electrophilic selenium source, computational analysis deconstructed the reaction mechanism and its underlying stereoselectivity. acs.org By employing techniques like distortion/interaction analysis, researchers can pinpoint the energetic penalties associated with the distortion of the substrate and catalyst into their respective transition state geometries. The model can accurately compute the energy difference (ΔΔG‡) between the two stereodetermining transition states, providing a value that often shows excellent agreement with experimentally observed enantiomeric ratios. acs.org

Computational studies have also clarified regioselectivity. For instance, in the functionalization of complex molecules, the reaction of an alkene with NPSP can lead to different cyclized products. DFT calculations can identify the preferred reaction pathway by comparing the activation barriers for the formation of different intermediates. nih.gov Similarly, the regioselective selenenylation at different positions of a ketone can be explained by analyzing the stability of the corresponding enolates and the transition states for their reaction with NPSP. chalmers.se The presence of bulky groups, as in NPSP, can introduce significant steric hindrance, which destabilizes certain transition states and intermediates, thereby controlling the reaction's outcome. This effect has been computationally modeled to explain why reactions with NPSP can be less facile or follow different pathways compared to those with smaller electrophiles like NBS. researchgate.net

Analytical and Spectroscopic Characterization in Research of Derivatives

X-ray Diffraction Analysis of N-[2-(Phenylseleno)ethyl]phthalimide

Single-crystal X-ray diffraction analysis provides definitive proof of the molecular structure of N-[2-(Phenylseleno)ethyl]phthalimide in the solid state. psu.eduscirp.org This technique has been used to determine its crystal system, space group, and precise atomic coordinates, offering a detailed three-dimensional view of the molecule. psu.edu

The crystal structure of N-[2-(Phenylseleno)ethyl]phthalimide was solved by direct methods and refined by full-matrix least squares on F². psu.eduscirp.org The analysis revealed that the compound crystallizes in the monoclinic space group. psu.eduscirp.org Key findings from the X-ray data collection, performed at a temperature of 200(2) K using MoKα radiation (λ = 0.71073 Å), confirm the covalent linkages within the molecule. psu.eduscirp.org The selenium atom is bonded to two carbon atoms: one from the alkyl chain and one from the phenyl group. psu.eduscirp.org As is typical, the selenium-aryl carbon bond distance is observed to be slightly shorter than the selenium-alkyl carbon bond distance. scirp.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 200 (2) K |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of N-[2-(Phenylseleno)ethyl]phthalimide in solution. psu.eduscirp.org Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical information about the chemical environment of the individual atoms within the molecular structure. psu.eduscirp.org Spectra are typically recorded in deuterated solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard. psu.edu

The ¹H NMR spectrum of N-[2-(Phenylseleno)ethyl]phthalimide displays characteristic signals corresponding to the protons of the phthalimide (B116566) group, the phenyl ring, and the ethyl bridge. psu.eduscirp.org In a spectrum recorded at 300 MHz in DMSO-d₆, the aromatic protons from both the phthalimide and phenylseleno moieties appear as a multiplet in the downfield region. psu.eduscirp.org The methylene (B1212753) protons of the ethyl linker appear as two distinct triplets, indicative of their different chemical environments and coupling with adjacent protons. psu.eduscirp.org

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| 7.74 - 7.82 | Multiplet | 9H (Aromatic) | |

| 4.22 | Triplet | ³J(H-H) = 6 Hz | 2H (N-CH₂) |

| 3.81 | Triplet | ³J(H-H) = 4.5 Hz | 2H (Se-CH₂) |

| Data recorded in DMSO-d₆ at 300 MHz psu.eduscirp.org |

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in N-[2-(Phenylseleno)ethyl]phthalimide. psu.eduscirp.org In a spectrum recorded at 75 MHz in DMSO-d₆, the carbonyl carbons of the phthalimide group are observed at a characteristic downfield shift. psu.eduscirp.org The carbons of the ethyl linker, the ipso-carbon of the phenyl ring attached to selenium, and the other aromatic carbons all show signals at their expected chemical shifts. psu.eduscirp.org

| Chemical Shift (δ) (ppm) | Assignment |

| 167.46 | C=O (Phthalimide) |

| 134.27 | Aromatic C |

| 132.10 | Aromatic C |

| 131.39 | Aromatic C |

| 129.17 | Aromatic C & Se-C(ipso) |

| 126.63 | Aromatic C |

| 123.27 | Aromatic C |

| 39.45 | N-CH₂ |

| 25.24 | Se-CH₂ |

| Data recorded in DMSO-d₆ at 75 MHz psu.eduscirp.org |

¹H NMR Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in N-[2-(Phenylseleno)ethyl]phthalimide by detecting their characteristic vibrational frequencies. psu.eduscirp.org The spectrum, typically recorded using KBr pellets, shows strong absorption bands corresponding to the carbonyl (C=O) groups of the phthalimide ring. psu.edu Other significant peaks include the C-N stretching vibration and the Se-C stretching vibration of the alkyl group. psu.eduscirp.org

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1708 | Strong | ν(C=O) |

| 1153 | Strong | ν(C-N) |

| 501 | Medium | ν(Se-C(alkyl)) |

| Data recorded as KBr pellet psu.eduscirp.org |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and probing the fragmentation patterns of N-(Phenylseleno)phthalimide and its derivatives. It is particularly valuable in proteomics for the derivatization of thiol-containing peptides. acs.orgacs.org

Tandem mass spectrometry (MS/MS) experiments using collision-induced dissociation (CID) are employed to study the fragmentation behavior of ions derived from this compound-tagged molecules. acs.orgnih.gov When this compound (NPSP) is used to derivatize thiol-containing peptides, the resulting ions exhibit a distinct dissociation pathway in the positive ion mode. acs.orgnih.gov

A key finding is that under CID conditions, the phenylselenenyl tag tends to remain attached to the peptide. acs.orgnih.gov This stability is in contrast to other selenamide reagents, like ebselen, which readily cleave at the Se-S bond. acs.orgnih.gov The retention of the NPSP-derived tag is highly advantageous for sequencing peptides and precisely locating the site of modification (i.e., the cysteine residues). acs.orgnih.gov In the negative ion CID mode, however, the tag is preferentially lost through cleavage of the Se-S bond. acs.orgnih.gov

Advanced Applications and Future Research Directions

Development of New Catalytic Systems for Selenylation

N-PSP is a versatile electrophilic selenium donor used in various chemical transformations. cdnsciencepub.com Research has focused on developing novel catalytic systems to enhance its reactivity and selectivity.

Silver(I) has been demonstrated to catalyze the phenylselenylation of terminal alkynes and organoboronic acids using N-PSP. cdnsciencepub.comresearchgate.netresearchgate.net This method efficiently produces alkynyl and diaryl selenides. researchgate.netresearchgate.net The silver(I) catalyst acts as a Lewis acid in this process. cdnsciencepub.com

Zinc(II) triflate (Zn(OTf)2) has also been identified as an effective catalyst for both intra- and intermolecular selenofunctionalization of alkenes with N-PSP under mild conditions. rsc.org The catalyst activates N-PSP by coordinating to the amide carbonyl group, facilitating the electrophilic attack on the carbon-carbon double bond. rsc.org This system is advantageous due to the poor nucleophilicity of the phthalimide (B116566) counter-anion, which minimizes side reactions. rsc.org

Other Lewis and Brønsted acids, including titanium tetrachloride (TiCl4), iron(III) chloride (FeCl3), boron trifluoride (BF3), and p-toluenesulfonic acid (p-TsOH), have been employed to promote selenofunctionalization reactions with N-PSP. rsc.org Organocatalysts like L-prolinamide (B555322) and pyrrolidine (B122466) trifluoromethanesulfonamide (B151150) have proven effective for the α-selenenylation of aldehydes and ketones, respectively. acs.orgsigmaaldrich.com Theoretical studies have provided mechanistic insights, suggesting that the rate-limiting step involves the attack of an enamine intermediate on the selenium atom of N-PSP. acs.org

The development of these catalytic systems has broadened the scope of N-PSP in organic synthesis, allowing for efficient and selective introduction of the phenylseleno group into a wide range of molecules. cdnsciencepub.comresearchgate.netresearchgate.netsemanticscholar.org

Table 1: Catalytic Systems for Selenylation using N-PSP

| Catalyst | Substrate | Product | Reference |

| Silver(I) | Terminal Alkynes, Organoboronic Acids | Alkynyl Selenides, Diaryl Selenides | cdnsciencepub.comresearchgate.netresearchgate.net |

| Zn(OTf)2 | Alkenes | Functionalized Selenides | rsc.org |

| TiCl4 | Alkenes | Amidoselenylation Products | semanticscholar.org |

| L-Prolinamide | Aldehydes | α-Selenenylated Aldehydes | acs.orgsigmaaldrich.com |

| Pyrrolidine Trifluoromethanesulfonamide | Ketones | α-Selenenylated Ketones | acs.orgsigmaaldrich.com |

| Chiral Phosphoric Acid | Tryptamine (B22526) Derivatives | Pyrrolo[2,3-b]indoles | semanticscholar.orgmdpi.com |

Integration into Complex Natural Product Synthesis

N-PSP has proven to be a valuable reagent in the total synthesis of complex natural products. Its ability to facilitate stereoselective cyclization and functionalization reactions is crucial for constructing intricate molecular architectures.

One notable application is in the synthesis of the hexahydropyrrolo[2,3-b]indole core, a key structural motif in alkaloids like Okaramine C. semanticscholar.org The N-PSP-mediated cyclization of L-tryptophan derivatives proceeds with high diastereoselectivity to form this challenging bicyclic system. semanticscholar.org This strategy has been employed in the total synthesis of Chloptosin, an anticancer agent. semanticscholar.org

N-PSP has also been utilized in the synthesis of other natural products, including:

Ochromycinone: The synthesis of this natural antibiotic involved a key hydroxyselenation step using N-PSP. chemrevlett.com

(+)-Alline: An organocatalyzed asymmetric cyclization of tryptamine derivatives with N-PSP was a crucial step in the synthesis of the chiral precursor to (+)-alline. semanticscholar.orgmdpi.com

Alantrypinone: The synthesis of this natural product involved the conversion of a carboxylic acid to a phenylselenyl ester, which was then reduced. psu.edu

Salinosporamide A: A radical cyclization was a key step in the synthesis of this potent proteasome inhibitor. psu.edu

The versatility of N-PSP is further highlighted in its use for macrolide synthesis, where it facilitates oxyselenation of olefins. acs.org

Biomedical and Biochemical Applications Beyond Derivatization

While N-PSP is widely used for derivatizing thiols in proteins and peptides for mass spectrometric analysis, its potential extends to other biomedical and biochemical applications. nih.govsigmaaldrich.comresearchgate.net

Organoselenium compounds, in general, are of interest for their potential therapeutic properties, including anticancer and anti-inflammatory activities. sioc-journal.cn The synthesis of novel organoselenium compounds using N-PSP could lead to the discovery of new bioactive molecules.

The interaction of N-PSP with proteins is a key area of research. It reacts rapidly and selectively with thiol groups of cysteine residues. nih.govresearchgate.net This reactivity can be harnessed to study protein structure and conformation by probing the accessibility and reactivity of thiol groups. nih.gov

While not a direct application of N-PSP itself, the broader class of compounds known as polysaccharide peptides (PSP) has been studied for its potential to modulate the immune system and gut microbiota, which could have implications for cancer therapy support. frontiersin.org Another distinct protein, also abbreviated PSP (parotid secretory protein), has been investigated for its antibacterial and anti-inflammatory properties, with synthetic peptides derived from it showing promise as novel therapeutic agents. portlandpress.com Furthermore, genetic studies related to progressive supranuclear palsy (PSP) aim to understand the biochemical mechanisms of the disease, which could inform future drug development. psp.org

Exploration of Photocatalytic Applications

The use of N-PSP in photocatalysis is an emerging area of research, offering green and efficient methods for organic synthesis. sioc-journal.cn Visible light-promoted reactions involving N-PSP are being explored for various transformations.

Photoinduced α-selenylation of ketones has been achieved using N-PSP. rsc.org This metal-free approach provides a mild and practical route to α-selenoketones, which are valuable synthetic intermediates. rsc.org The proposed mechanism involves the generation of a radical species upon light irradiation. rsc.org

Photocatalytic systems have also been developed for the selenylation of various other substrates. For instance, the combination of a photocatalyst with N-PSP has been used for the C3-chalcogenylation of indoles under transition-metal-free conditions. mdpi.com Dual phosphine (B1218219) and photoredox catalysis has enabled the hydroamination of unactivated olefins, a process where N-centered radicals are generated. nih.gov While not directly involving N-PSP as the primary reagent, these studies highlight the potential of photoredox catalysis in activating molecules for reactions that could be adapted to use N-PSP.

The development of new photocatalysts, such as N-phenylphenothiazine derivatives, is expanding the scope of photoredox catalysis to include more challenging substrates. beilstein-journals.org These advancements may pave the way for novel applications of N-PSP in light-induced organic transformations.

Role in Polymer Chemistry and Materials Science

The unique properties of organoselenium compounds make them attractive for applications in polymer chemistry and materials science. N-PSP, as a source of the phenylseleno group, can be used to incorporate selenium into polymers, potentially imparting novel properties to the resulting materials.

Selenium-containing polymers are being explored for their use in adaptive and biomedical materials. mdpi.com The reversible nature of some selenium-based bonds can be exploited to create self-healing or stimuli-responsive materials.

While direct applications of N-PSP in polymer synthesis are still an emerging field, the broader interest in organoselenium compounds for materials science suggests potential future directions. For example, the development of new polymerization methods involving selenium-containing monomers or initiators could utilize reagents derived from N-PSP. The ability to functionalize polymers with selenium-containing groups can also be used to modify their surface properties or to create materials with specific electronic or optical characteristics.

Q & A

Q. What are the standard synthetic protocols for preparing N-(Phenylseleno)phthalimide, and how can reaction conditions be optimized?

this compound is synthesized via nucleophilic substitution reactions. A common method involves reacting diphenyl diselenide with sodium borohydride in tetrahydrofuran (THF)/water under nitrogen to generate PhSe⁻Na⁺ in situ, followed by reaction with N-(2-bromoethyl)phthalimide . Key parameters for optimization include:

- Solvent system : THF/water (20:0.2 v/v) ensures solubility and reactivity.

- Temperature : Room temperature (25°C) minimizes side reactions.

- Atmosphere : Nitrogen prevents oxidation of selenide intermediates.

Yield improvements (~76%) are achieved by controlling stoichiometry (1:1 molar ratio of diselenide to alkyl halide) and using NaBH₄ as a reductant .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Routine characterization involves:

Q. What safety protocols are essential when handling this compound in the lab?

- Storage : -20°C in airtight containers to prevent degradation .

- PPE : N95 respirators, chemical-resistant gloves, and P2-grade fume hoods .

- Hazard mitigation : Avoid inhalation (acute toxicity Category 3) and aquatic exposure (chronic toxicity Category 1). Neutralize waste with 10% NaHCO₃ before disposal .

Advanced Research Questions

Q. How does this compound function as a selenylating agent in organocatalytic α-selenation of carbonyl compounds?

In asymmetric catalysis, this compound transfers the PhSe group to aldehydes/ketones via enamine intermediates. For example:

Q. How can regioselectivity in selenylation reactions be controlled using this compound?

Regioselectivity depends on base and solvent:

- Base-free conditions : Favors C-2 selenylation of cyclopentanones (e.g., 70% yield for unsaturated derivative 6) .

- LDA-mediated conditions : Directs selenylation to C-5 (76% yield for product 11) via deprotonation-driven pathway .

- Solvent effects : Hexafluoroisopropanol (HFIP) enhances charge separation, improving selectivity in cascade cyclizations .

Q. What role does this compound play in modifying biomolecules for analytical applications?

It enables rapid, selective modification of thiol groups in proteins/peptides:

- Reaction : PhSe group displaces thiols under mild conditions (pH 7–8, 25°C).

- Applications : Mass spectrometry (MS) tagging for structural analysis (e.g., disulfide bond mapping) .

Q. How do solvent polarity and Lewis acids influence reaction outcomes with this compound?

- Polar solvents (DCM, HFIP) : Stabilize transition states in annulation reactions (e.g., 83% yield for 6-membered heterocycles) .

- Lewis acids (SnCl₄, BF₃·Et₂O) : Activate electrophiles, enabling seleniranium ion formation in stereoselective additions .

Q. How does this compound compare to other selenium reagents (e.g., PhSeCl) in synthetic utility?

Methodological Considerations

- Contradictions : notes that elimination reactions fail with certain substrates (e.g., compound 11 decomposes), highlighting the need for substrate-specific optimization.

- Data gaps : Limited studies on long-term stability in biological buffers (pH 7–8) warrant further investigation .

For experimental reproducibility, refer to protocols in Journal of Crystallization Process and Technology and Tetrahedron Letters .

Retrosynthesis Analysis